molecular formula C21H18O B077486 2,2-diphenyl-3,4-dihydrochromene CAS No. 10419-28-0

2,2-diphenyl-3,4-dihydrochromene

Cat. No.: B077486
CAS No.: 10419-28-0
M. Wt: 286.4 g/mol
InChI Key: FHPFDARTYIVMLC-UHFFFAOYSA-N
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Description

2,2-Diphenyl-3,4-dihydrochromene (CAS 10419-28-0) is a chromene derivative featuring a partially hydrogenated pyran ring fused to a benzene ring, with two phenyl groups substituted at the 2-position of the dihydrochromene scaffold . This compound, with a molecular formula of C21H18O and a molecular weight of 286.4 g/mol, serves as a valuable building block in synthetic organic chemistry for the construction of more complex molecular architectures . Its core structure is of significant interest in scientific research, particularly in the fields of medicinal chemistry and material science. Researchers investigate this compound and its analogs for their potential biological activities, which include antioxidant and anti-inflammatory properties . The mechanism of action for such bioactivity is believed to involve the modulation of enzymatic activity and interaction with specific molecular targets within biological systems; for instance, its antioxidant potential may be linked to the scavenging of free radicals and the inhibition of oxidative stress pathways . Common synthetic pathways involve the acid-catalyzed cyclization of appropriate precursors, such as 2,2-diphenyl-1,3-propanediol . The compound is offered with the assurance of high quality and competitive pricing, allowing researchers to focus on their investigative work. Please be advised: This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

10419-28-0

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

2,2-diphenyl-3,4-dihydrochromene

InChI

InChI=1S/C21H18O/c1-3-10-18(11-4-1)21(19-12-5-2-6-13-19)16-15-17-9-7-8-14-20(17)22-21/h1-14H,15-16H2

InChI Key

FHPFDARTYIVMLC-UHFFFAOYSA-N

SMILES

C1CC(OC2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CC(OC2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4

Other CAS No.

10419-28-0

Synonyms

3,4-Dihydro-2,2-diphenyl-2H-1-benzopyran

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenyl-3,4-dihydrochromene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,2-diphenyl-1,3-propanediol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the pyran ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2-diphenyl-3,4-dihydrochromene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or quinones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

2,2-diphenyl-3,4-dihydrochromene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-3,4-dihydrochromene involves its interaction with molecular targets and pathways within biological systems. The compound can modulate the activity of enzymes and receptors, leading to various physiological effects. For example, its antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and synthetic differences between 2,2-diphenyl-3,4-dihydrochromene and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Synthesis Highlights Key Properties/Applications
This compound C₁₉H₁₆O ~260.34 Two phenyl groups at C2 Pd-catalyzed coupling High lipophilicity; synthetic intermediate
4-Phenyl-3,4-dihydro-2H-benzo[h]chromene C₁₇H₁₄O 260.34 Benzo-fused extended ring system Not specified Larger aromatic system; potential photochemical applications
2-Ethoxy-2-phenyl-3,4-dihydrochromene C₁₇H₁₈O₂ 254.32 Ethoxy group at C2 TESCl-mediated silylation Increased solubility in polar solvents
2-Phenyl-3,4-dihydro-2H-chromene-3,4-diol C₁₅H₁₄O₃ 242.27 Diol groups at C3 and C4 Not specified High polarity; hydrogen-bonding capacity
2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-chromen-4-one C₁₅H₁₀O₇ 302.24 Multiple hydroxyl groups; ketone at C4 Not specified Antioxidant potential; natural product analog

Physicochemical Properties

  • Lipophilicity : The two phenyl groups in this compound enhance its lipophilicity (predicted LogP ~3.9) compared to hydroxylated analogs like 2-phenyl-3,4-dihydro-2H-chromene-3,4-diol (LogP 2.2) .
  • Polarity and Solubility : Compounds with hydroxyl or amine groups (e.g., 1-(3,4-dihydro-2H-chromen-2-yl)methanamine, ) exhibit higher polarity and water solubility, whereas the target compound is more soluble in organic solvents .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2,2-diphenyl-3,4-dihydrochromene, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step organic reactions, such as cyclization of substituted chalcones or acid-catalyzed condensation of phenol derivatives with diphenylacetylene. Key intermediates include chromene precursors stabilized by electron-withdrawing groups. Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature control (60–120°C), and catalytic systems (e.g., p-toluenesulfonic acid or Lewis acids like BF₃·Et₂O) to improve yield and regioselectivity .
  • Data Validation : Monitor reaction progress via TLC and characterize intermediates using NMR (¹H/¹³C) and HRMS to confirm structural integrity.

Q. How can the purity and structural identity of this compound be confirmed?

  • Analytical Techniques :

  • HPLC/GC-MS : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intramolecular interactions (e.g., π-π stacking of phenyl groups) .
  • Spectroscopy : Compare experimental IR spectra (e.g., C-O-C stretching at ~1250 cm⁻¹) with computational predictions (DFT/B3LYP) to validate functional groups .

Advanced Research Questions

Q. What strategies address contradictions in reported physicochemical properties (e.g., logP, solubility) of this compound?

  • Root Cause Analysis : Discrepancies often arise from measurement methods (e.g., shake-flask vs. HPLC-derived logP) or solvent systems. For example, Crippen fragmentation predicts logP = 3.78, while experimental values may vary due to protonation states .
  • Resolution : Use standardized protocols (OECD guidelines) and cross-validate data via collaborative studies. Computational tools like COSMO-RS can model solvent effects .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

  • Approach :

  • Substituent Variation : Introduce electron-donating groups (e.g., -OCH₃) at the 3,4-positions to modulate electronic effects and improve binding to target enzymes .
  • Stereochemical Probes : Synthesize enantiomers via chiral catalysts (e.g., Ru-BINAP complexes) to assess stereospecific interactions .
    • Validation : Pair SAR with molecular docking (AutoDock Vina) and in vitro assays (e.g., enzyme inhibition IC₅₀) to correlate structural changes with activity .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Key Issues : Low yields in cyclization steps and purification difficulties due to byproduct formation.
  • Solutions :

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer and reduce side reactions .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How do computational methods aid in predicting the metabolic stability of this compound?

  • Tools : Use ADMET predictors (e.g., SwissADME) to identify metabolic soft spots (e.g., oxidation at the chromene ring).
  • Validation : Compare in silico results with in vitro microsomal assays (human liver microsomes) to refine predictions .

Specialized Methodological Considerations

Q. What advanced spectroscopic techniques resolve ambiguities in the dihydrochromene ring conformation?

  • NOESY NMR : Detect spatial proximity between H-3 and H-4 protons to confirm chair or boat conformations.
  • Dynamic NMR : Monitor ring-flipping kinetics at variable temperatures (e.g., 25–80°C) to assess energy barriers .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate the mechanism of this compound in biological systems?

  • Labeling Strategy : Synthesize deuterated analogs (e.g., this compound-d₄) via H/D exchange under acidic conditions .
  • Applications : Track metabolic pathways using LC-MS/MS and quantify isotope effects on enzyme binding .

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